molecular formula C19H27N5O4 B2432982 ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate CAS No. 2034549-69-2

ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate

Cat. No. B2432982
M. Wt: 389.456
InChI Key: NVKCEVWSROAHRP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethyl group, a cyclohexanecarboxylate group, a ureido group, a methyl group, a pyrrole ring, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

Again, without specific studies on this compound, it’s difficult to provide an analysis of its chemical reactions. The reactivity of this compound would likely be influenced by the presence of the various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents .

Scientific Research Applications

Synthetic Routes and Chemical Reactions

The compound ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate, due to its complex structure, has been a subject of various synthetic methodologies aiming to explore its potential applications in the field of organic chemistry and medicinal chemistry. A notable study by Elnagdi et al. (1988) highlights the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, demonstrating the compound's reactivity towards a variety of electrophilic reagents. This study opens pathways for generating new derivatives with potential applications in drug development and chemical synthesis (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).

Chemical Synthesis and Pharmacological Potentials

In parallel, Dawadi and Lugtenburg (2011) focused on the efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, showcasing the chemical flexibility of related compounds to serve as building blocks for further chemical transformations. Their work contributes to the foundation for generating novel compounds that could be explored for various pharmacological activities (Dawadi & Lugtenburg, 2011).

Development of Chemosensors

Furthermore, the development of chemosensors has been another intriguing application area. Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system, demonstrating the compound's selectivity and sensitivity towards various metal cations. This highlights the potential of such compounds in environmental monitoring and analytical chemistry applications (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Antimicrobial and Anticancer Research

On the biomedical front, Trivedi et al. (2008) explored the antimycobacterial activities of new pyrimidine derivatives via a novel chalcone series. This research underlines the compound's role in contributing to the discovery of new antimicrobial agents with potential applications in combating tuberculosis and other bacterial infections (Trivedi, Dodiya, Ravat, & Shah, 2008).

properties

IUPAC Name

ethyl 4-[[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-3-27-18(25)14-8-6-13(7-9-14)11-20-19(26)21-12-16-22-17(23-28-16)15-5-4-10-24(15)2/h4-5,10,13-14H,3,6-9,11-12H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKCEVWSROAHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CNC(=O)NCC2=NC(=NO2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate

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